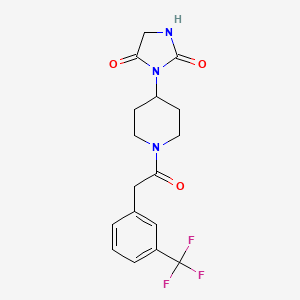

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c18-17(19,20)12-3-1-2-11(8-12)9-14(24)22-6-4-13(5-7-22)23-15(25)10-21-16(23)26/h1-3,8,13H,4-7,9-10H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJFJLFQDCSBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the trifluoromethylphenylacetyl intermediate. This intermediate can be synthesized through the acylation of 3-(trifluoromethyl)phenylacetic acid with suitable reagents. The subsequent steps involve the formation of the piperidine ring and the imidazolidine-2,4-dione moiety through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , and it features a trifluoromethyl group, which is known to enhance the biological activity of compounds. The imidazolidine-2,4-dione moiety is significant for its diverse pharmacological properties.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds containing imidazolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Research has indicated that such derivatives can target specific pathways involved in tumor growth and metastasis. For instance, imidazolidine-2,4-dione derivatives have shown promise in targeting chronic myelogenous leukemia and breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

-

Neurological Disorders :

- The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Imidazole-based compounds have been explored for their role as serotonin receptor modulators, which are crucial in managing conditions like depression and anxiety .

- Anti-inflammatory Properties :

Synthesis and Derivatives

The synthesis of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its pharmacological profile. The ability to modify the piperidine and imidazolidine components opens avenues for developing analogs with improved efficacy and reduced side effects.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of imidazolidine derivatives on various cancer cell lines, demonstrating that modifications to the trifluoromethyl group significantly impacted cytotoxicity levels. The results indicated enhanced activity against breast cancer cells compared to non-modified counterparts. -

Neurological Application Study :

Research focusing on serotonin receptor modulation highlighted the potential of imidazole-containing compounds in alleviating symptoms of depression. The study emphasized the importance of structural variations in optimizing binding affinity to serotonin receptors. -

Inflammation Model :

An experimental model using lipopolysaccharide-induced inflammation showed that derivatives of imidazolidine exhibited reduced levels of inflammatory markers when administered, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes. The piperidine and imidazolidine-2,4-dione moieties contribute to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Exhibits similar structural features and biological activities.

N,N-diethyl (3-bromophenyl) acetamide: Another compound with a trifluoromethyl group, used in different applications

Uniqueness

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

The compound 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C₁₈H₁₈F₃N₃O₂. The structure features a trifluoromethyl group attached to a phenyl ring, an acetyl group, and a piperidine moiety linked to an imidazolidine dione core.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an inhibitor in several biological pathways.

1. Inhibition Studies

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes that are crucial in disease pathways. For example, it has been tested against human carbonic anhydrases and cholinesterases, demonstrating significant inhibitory effects .

- Cell Proliferation : Studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines. Specifically, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function .

- The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cell survival and proliferation. It may act by inhibiting specific kinases involved in cancer progression or by affecting metabolic pathways critical for cell growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group and the piperidine ring have been explored:

- Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.

- Piperidine Modifications : Alterations in the piperidine structure can significantly affect the compound's pharmacokinetic properties and biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by over 50% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through caspase activation .

- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease. In animal models, administration led to improved cognitive function and reduced neuroinflammation .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) functionalization of the piperidine ring, (2) coupling of the trifluoromethylphenylacetyl group, and (3) cyclization to form the imidazolidine-2,4-dione core. Key parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling steps to enhance reactivity .

- Catalysts : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient amide bond formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and imidazolidine-dione moieties. Aromatic protons from the trifluoromethylphenyl group appear as distinct multiplets at δ 7.3–7.6 ppm .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z 452.1562) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms non-planar geometry of the imidazolidine-dione .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (∼10 mM) and methanol (∼5 mM) but poorly soluble in aqueous buffers. Pre-saturate solvents with nitrogen to prevent oxidation .

- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at −20°C in amber vials under inert gas (argon) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like GABA receptors or kinases. The trifluoromethyl group enhances hydrophobic interactions, while the imidazolidine-dione forms hydrogen bonds .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability .

- QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify structure-activity trends .

- Orthogonal Assays : Validate conflicting cytotoxicity data using both MTT and apoptosis markers (e.g., caspase-3 activation) .

- Crystallographic Overlays : Align active/inactive analogs with target proteins to pinpoint critical binding residues .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor cyclization via in situ FTIR to track carbonyl intermediate formation .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to confirm water involvement in ring closure .

- DFT Calculations : Map energy profiles for transition states using Gaussian 16 at the B3LYP/6-31G* level .

Q. What experimental design principles optimize yield and purity in scaled-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi methods to test variables (e.g., temperature, stoichiometry) and identify critical factors .

- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor reaction progress in real time .

- Green Chemistry Metrics : Minimize E-factor by recycling solvents (e.g., acetonitrile via distillation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.